3-(4-chlorophenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
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Overview
Description
The compound belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds are known to exhibit a variety of biological activities and are often used in medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds involves the design and creation of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of this compound, like other triazolo-pyrimidine derivatives, contains two carbon and three nitrogen atoms in the five-membered aromatic azole chain . This allows it to readily bind in the biological system with a variety of enzymes and receptors .Scientific Research Applications
Synthesis and Biological Evaluation
A study by Sucharitha et al. (2021) focused on the synthesis of novel fused triazolo purine derivatives, demonstrating significant anticancer activity against several human cancer cell lines. These compounds were synthesized using a one-vessel approach, and their biological evaluation indicated potent anti-proliferative activity, comparable to standard drugs like doxorubicin. The study also included molecular docking to complement experimental findings, suggesting these compounds' mechanism of action might be related to their structure-activity relationship (E. Ramya Sucharitha et al., 2021).
Anticancer, Anti-HIV, and Antimicrobial Activities
Another research by Ashour et al. (2012) explored the synthesis of triazolo[4,3-e]purine derivatives and their in vitro activities against cancer, HIV-1, and microbes. This study highlighted the compound's considerable activity against melanoma and lung cancer cell lines, moderate anti-HIV activity, and significant antimicrobial efficacy against various pathogens. Such findings underscore the therapeutic potential of triazolo purine derivatives in addressing a range of diseases (F. Ashour et al., 2012).
Green Chemistry Approaches to Synthesis
Research on green chemistry methodologies for synthesizing triazolo purine derivatives has also been reported. Karami et al. (2015) developed an environmentally friendly synthesis of dihydropyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones, emphasizing the importance of sustainable practices in chemical synthesis. This study demonstrates the potential of using green chemistry principles to create biologically active triazolo purine derivatives, highlighting a commitment to reducing the environmental impact of chemical research (B. Karami et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
8-(4-chlorophenyl)-1,3-dimethyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O2/c1-13-6-4-5-7-15(13)12-28-17-19(26(2)22(31)27(3)20(17)30)29-18(24-25-21(28)29)14-8-10-16(23)11-9-14/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQHTTBLCDAZOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(N(C(=O)N(C3=O)C)C)N4C2=NN=C4C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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